molecular formula C10H9Cl3INO B4109950 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide

2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide

Cat. No.: B4109950
M. Wt: 392.4 g/mol
InChI Key: BCMFKOLFJYKLNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide, commonly known as iodochlorhydroxyquin (ICHQ), is a chemical compound that has been extensively used in scientific research due to its diverse biological properties. ICHQ has been recognized as a potent antiseptic, antifungal, and antiparasitic agent, and has been used in various fields of research, including microbiology, pharmacology, and biochemistry.

Scientific Research Applications

2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has been used in various scientific research applications due to its diverse biological properties. It has been used as an antiseptic agent in wound healing, as an antifungal agent in the treatment of fungal infections, and as an antiparasitic agent in the treatment of parasitic infections. This compound has also been used in the study of bacterial biofilms, which are complex communities of bacteria that are highly resistant to antibiotics.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways in microorganisms. This compound has been shown to inhibit the growth of bacteria, fungi, and parasites by interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the formation of bacterial biofilms, which are implicated in a range of chronic infections. This compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, this compound has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has a broad spectrum of activity against microorganisms, making it useful in a range of research applications. However, this compound has some limitations for use in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood, which may limit its use in certain research applications.

Future Directions

There are several future directions for research on 2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide. One area of research is the development of new derivatives of this compound with improved activity and reduced toxicity. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its potential use in the treatment of various diseases. Additionally, this compound may have potential applications in the development of new antimicrobial agents and in the treatment of chronic infections.

Properties

IUPAC Name

2,2,2-trichloro-N-(2-ethyl-4-iodophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl3INO/c1-2-6-5-7(14)3-4-8(6)15-9(16)10(11,12)13/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMFKOLFJYKLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)I)NC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl3INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.